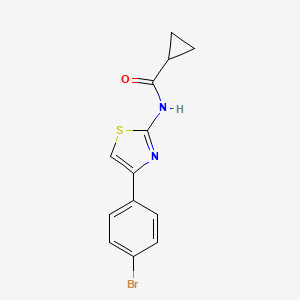
N-(4-(4-bromophenyl)thiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(4-bromophenyl)thiazol-2-yl)cyclopropanecarboxamide” is a compound that has been studied for its potential antimicrobial and antiproliferative properties . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
Molecular Structure Analysis
The molecular structure of this compound was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Unfortunately, the exact details of the molecular structure are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were confirmed by spectroanalytical data (NMR, IR and elemental) . Unfortunately, the exact details of the physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Crystallography and Structural Analysis
The crystal structure of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has been elucidated, revealing a triclinic system with specific atomic coordinates and displacement parameters . This information is crucial for understanding the compound’s molecular geometry, electronic structure, and potential reactivity.
Antimicrobial and Anticancer Research
This compound has been studied for its potential antimicrobial and antiproliferative properties. Derivatives of this compound have shown promising activity against bacterial and fungal species, as well as anticancer activity against human breast adenocarcinoma cancer cell lines . These findings could lead to the development of new therapeutic agents.
Biological Significance in Medicinal Chemistry
Thiazole derivatives, which include the core structure of this compound, are known for their diverse biological activities. They have been used in the synthesis of compounds with antitumor and cytotoxic activities, particularly effective against human tumor cell lines . This highlights the compound’s role in the design of new drugs with reduced side effects.
Environmental Science Applications
While direct applications in environmental science are not explicitly mentioned, the study of this compound’s crystal structure and its derivatives’ biological activities can contribute to environmental biotechnology. For instance, understanding its interactions with microbial species can aid in bioremediation processes or the development of environmentally friendly pesticides .
Analytical Chemistry Techniques
The compound’s derivatives have been synthesized and characterized using various analytical techniques, including NMR, IR, and elemental analysis . These methods are essential for confirming the molecular structure of synthesized compounds and for quality control in pharmaceutical manufacturing.
Agricultural Research Implications
Although specific applications in agricultural research are not detailed, the antimicrobial properties of this compound’s derivatives suggest potential uses in developing fungicides or biocides. These could help protect crops from microbial pathogens and reduce crop losses .
Mécanisme D'action
Target of Action
It has been reported that similar thiazole derivatives have shown promising antimicrobial and antiproliferative activities .
Mode of Action
Thiazole nucleus, a part of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
It’s known that thiazole derivatives can interfere with various biochemical processes, including the biosynthesis of bacterial lipids .
Pharmacokinetics
The physicochemical properties and spectroanalytical data of similar compounds have been confirmed .
Result of Action
The compound has shown promising antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . Additionally, it has shown antiproliferative activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Propriétés
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c14-10-5-3-8(4-6-10)11-7-18-13(15-11)16-12(17)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXCQJOVCBCPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2879087.png)
![N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2879090.png)
![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2879093.png)
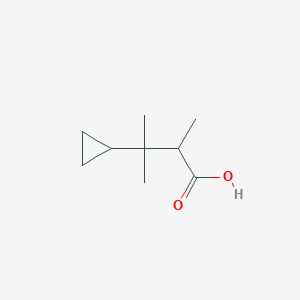
![N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879097.png)

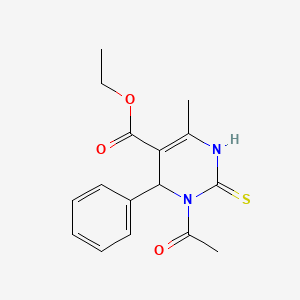
![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylurea](/img/structure/B2879103.png)
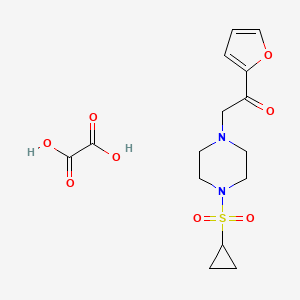
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2879105.png)
![N-(3,4-dichlorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2879106.png)

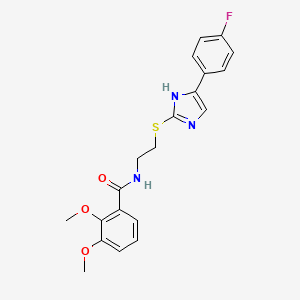
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2879109.png)